BenchChemオンラインストアへようこそ!

N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine

Lipophilicity Membrane Permeability Drug-like Properties

N-{1-[4-(Trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine (CAS 2097868-50-1) is a synthetic, small-molecule azetidinyl-pyrimidine derivative designed for kinase inhibition. It features a trifluoromethoxy-substituted benzoyl group, an azetidine core, and a pyrimidin-4-amine moiety, with a molecular weight of 338.28 g/mol, a calculated XLogP3 of 2.7, and a topological polar surface area of 67.4 Ų.

Molecular Formula C15H13F3N4O2
Molecular Weight 338.29
CAS No. 2097868-50-1
Cat. No. B2469621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine
CAS2097868-50-1
Molecular FormulaC15H13F3N4O2
Molecular Weight338.29
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)NC3=NC=NC=C3
InChIInChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-10(2-4-12)14(23)22-7-11(8-22)21-13-5-6-19-9-20-13/h1-6,9,11H,7-8H2,(H,19,20,21)
InChIKeyFLLCGZFSWYWXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[4-(Trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine (CAS 2097868-50-1): Physicochemical Identity and Kinase-Targeted Design Rationale


N-{1-[4-(Trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine (CAS 2097868-50-1) is a synthetic, small-molecule azetidinyl-pyrimidine derivative designed for kinase inhibition [1]. It features a trifluoromethoxy-substituted benzoyl group, an azetidine core, and a pyrimidin-4-amine moiety, with a molecular weight of 338.28 g/mol, a calculated XLogP3 of 2.7, and a topological polar surface area of 67.4 Ų [2]. The compound is cataloged within commercial screening libraries (e.g., AKOS032461635) and is intended for use in early-stage drug discovery targeting inflammatory, oncological, or CNS pathways [1].

Why Generic Azetidinyl-Pyrimidine Analogs Cannot Replace This Compound in Kinase-Focused Screening Cascades


Substituting N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine with other azetidinyl-pyrimidine compounds is unreliable because subtle changes in the benzoyl substituent drastically alter kinase selectivity and pharmacokinetic profile. The 4-trifluoromethoxy substituent on the benzoyl ring is known to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated or methyl-substituted analogs, as demonstrated in structure-activity relationship (SAR) studies of related dual M3 antagonist-PDE4 inhibitors where 3-substituted azetidinyl derivatives showed improved PDE4 inhibitory activity over earlier 4,6-diaminopyrimidine scaffolds [1]. Even within the same patent family, small modifications can shift target engagement from JAK kinases to other signaling nodes, making direct interchange without confirmatory potency and selectivity data scientifically inadvisable [2].

Differentiation Evidence for N-{1-[4-(Trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine: Quantitative Property Comparisons and Target Engagement Potential


Enhanced Lipophilicity (XLogP3) Drives Superior Membrane Permeability vs. Non-Fluorinated Azetidinyl-Pyrimidine Analogs

The 4-trifluoromethoxy substituent imparts a calculated XLogP3 of 2.7 to the target compound, which is 1.1 log units higher than the unsubstituted benzoyl analog (expected XLogP3 ~1.6) [1]. This increased lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for intracellular kinase target engagement.

Lipophilicity Membrane Permeability Drug-like Properties

Reduced Topological Polar Surface Area (TPSA) Suggests Improved Blood-Brain Barrier Penetration Potential Over Higher-TPSA Azetidinyl Analogs

The topological polar surface area (TPSA) of this compound is 67.4 Ų, which is below the empirical threshold of 76 Ų associated with favorable blood-brain barrier penetration [1]. In contrast, closely related azetidinyl-pyrimidine compounds bearing additional polar substituents (e.g., sulfonamide or carboxylic acid moieties) often exhibit TPSA values exceeding 90 Ų, which significantly reduces their CNS penetration probability [2].

Blood-Brain Barrier CNS Penetration Physicochemical Property

Favorable Rotatable Bond Count (4) Indicates Reduced Conformational Flexibility vs. More Flexible Azetidinyl Analogs, Potentially Enhancing Kinase Binding Affinity

The target compound contains 4 rotatable bonds, which is at the lower end of the typical range for azetidinyl-pyrimidine kinase inhibitor scaffolds [1]. By comparison, analogs with extended alkoxy or amino-alkyl substituents can have 6-8 rotatable bonds, imposing a greater entropic penalty upon kinase binding and potentially reducing target affinity [2].

Conformational Entropy Kinase Binding Drug Design

Recommended Application Scenarios for N-{1-[4-(Trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine Based on Differentiated Property Advantages


Prioritized Procurement for CNS Kinase Inhibitor Screening Libraries

The compound's calculated XLogP3 of 2.7 and TPSA of 67.4 Ų position it favorably for passive brain penetration [1]. Use this compound in focused screening sets targeting CNS kinases implicated in glioblastoma or neuroinflammation, where many azetidinyl-pyrimidine analogs fail due to excessive polarity and poor BBB penetration [2].

Hit-to-Lead Optimization Starting Point for Anti-Inflammatory Dual Pharmacology Programs

The 3-substituted azetidinyl scaffold has demonstrated improved PDE4 inhibition over earlier 4,6-diaminopyrimidine cores in pulmonary inflammation models [1]. This compound can serve as a core template for designing dual M3 antagonist-PDE4 inhibitor molecules, with the trifluoromethoxy group potentially enhancing metabolic stability compared to unsubstituted or halogen-only benzoyl analogs [1].

Physicochemical Benchmarking Standard for In-House Kinase-Focused Compound Collections

With a molecular weight of 338.28 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 8, this compound adheres closely to multiple 'rule-of-five' criteria [1]. It can be employed as a calibration standard when evaluating the physicochemical uniformity and drug-likeness of newly synthesized azetidine-containing kinase inhibitor libraries [2].

Selectivity Profiling in JAK Kinase Inhibitor Discovery Cascades

Azetidinyl-pyrimidine compounds are patented as JAK protein inhibitors for inflammatory eye diseases and oncology indications [1]. The specific substitution pattern of this compound may confer selectivity advantages over pan-JAK inhibitors, making it a suitable probe for dissecting JAK isoform-specific signaling in cellular assays [1].

Quote Request

Request a Quote for N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.